Methyl dihydrogen phosphate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl dihydrogen phosphate can be synthesized through the reaction of phosphoric acid with methanol. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced by the esterification of phosphoric acid with methanol. This process involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the reaction. The reaction mixture is then heated to a specific temperature to drive the reaction to completion. The product is purified through distillation or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl dihydrogen phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions .

Common Reagents and Conditions:

Hydrolysis: this compound can be hydrolyzed in the presence of water to produce phosphoric acid and methanol.

Substitution: this compound can undergo substitution reactions with nucleophiles, such as amines or alcohols, to form various phosphate esters.

Major Products Formed:

- Hydrolysis: Phosphoric acid and methanol

- Oxidation: Phosphoric acid and other oxidation products

- Substitution: Various phosphate esters

Scientific Research Applications

Agricultural Applications

Methyl dihydrogen phosphate is primarily utilized in agriculture as a fertilizer component due to its phosphorus content, which is essential for plant growth. The compound enhances nutrient availability and promotes root development.

Comparison with Other Phosphate Compounds

| Compound Name | Formula | Unique Features |

|---|---|---|

| Ethyl dihydrogen phosphate | C₂H₇O₄P | Larger ethyl group, differing reactivity patterns |

| Propyl dihydrogen phosphate | C₃H₉O₄P | Increased hydrophobicity affecting solubility |

| Dimethyl hydrogen phosphate | C₂H₇O₄P | Two methyl groups; altered steric hindrance |

| Ammonium dihydrogen phosphate | NH₄H₂PO₄ | Used primarily as a fertilizer |

| Potassium dihydrogen phosphate | K(H₂PO₄) | Commonly used in agriculture as a nutrient source |

This compound's unique methyl group influences its chemical behavior and biological interactions compared to other phosphoric acid derivatives.

Biochemical Applications

In biochemical contexts, this compound has shown promise as an intermediate in metabolic pathways involving phosphates. It exhibits notable biological activity that could serve as a biomarker in various metabolic processes.

Enzymatic Interactions

Research has indicated that this compound interacts with nucleophiles and plays a role in enzymatic processes. Its derivatives are explored for their roles in cellular signaling and energy transfer processes. Studies suggest that the presence of halides can enhance the hydrolysis rate of this compound, indicating potential pathways for enzymatic catalysis.

Pharmaceutical Applications

This compound is also significant in pharmaceutical research. It is utilized as a building block in the synthesis of various drugs, particularly those targeting gastrointestinal disorders. Its role as a phosphoantigen suggests potential therapeutic applications in immunology .

Case Studies

- Fertilizer Efficacy : A study demonstrated that the application of this compound significantly improved crop yields compared to traditional fertilizers. The research highlighted its effectiveness in enhancing phosphorus availability in soil, leading to better root development and overall plant health.

- Pharmaceutical Development : In a recent investigation, this compound was employed in the synthesis of novel anti-inflammatory drugs. The study showcased its ability to enhance drug solubility and bioavailability, making it a valuable component in pharmaceutical formulations .

- Biochemical Pathways : Research focusing on metabolic pathways revealed that this compound acts as a key intermediate in energy transfer processes within cells. This finding underscores its importance in cellular metabolism and potential implications for metabolic disorders .

Mechanism of Action

The mechanism of action of methyl dihydrogen phosphate involves its interaction with various molecular targets and pathways. In biological systems, it acts as a phosphate donor in enzymatic reactions, facilitating the transfer of phosphate groups to other molecules. This process is essential for various metabolic pathways, including energy production and signal transduction .

Comparison with Similar Compounds

- Ethyl dihydrogen phosphate

- Propyl dihydrogen phosphate

- Butyl dihydrogen phosphate

Methyl dihydrogen phosphate stands out due to its specific applications and reactivity, making it a valuable compound in various scientific and industrial fields.

Biological Activity

Methyl dihydrogen phosphate (MDHP) is an organic phosphate compound with significant biological activity, particularly in biochemical processes and potential therapeutic applications. This article explores the biological roles, mechanisms of action, and relevant research findings associated with MDHP.

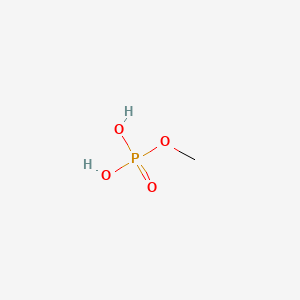

This compound has the molecular formula . It is a structural derivative of phosphoric acid, characterized by a methyl group attached to the phosphate moiety. This structure contributes to its solubility in water and reactivity, making it a vital compound in both synthetic and biological chemistry.

Biological Roles

MDHP exhibits notable biological activities, including:

- Biomarker Potential : It may serve as a biomarker or intermediate in metabolic pathways involving phosphates.

- Cellular Signaling : Its derivatives are explored for roles in cellular signaling and energy transfer processes.

- pH Buffering : MDHP can act as a pH buffer, maintaining physiological pH levels which is crucial for various biochemical reactions.

Research indicates that MDHP interacts with nucleophiles and plays a role in enzymatic processes. Notably, the presence of halides enhances the hydrolysis rate of MDHP, suggesting potential pathways for enzymatic catalysis in biological systems. Studies have also highlighted its interactions with other organic molecules, showcasing its versatility in chemical transformations.

Comparative Analysis with Similar Compounds

The following table compares MDHP with other phosphoric acid derivatives:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Ethyl dihydrogen phosphate | Larger ethyl group; differing reactivity patterns | |

| Propyl dihydrogen phosphate | Increased hydrophobicity affecting solubility | |

| Dimethyl hydrogen phosphate | Two methyl groups; altered steric hindrance | |

| Ammonium dihydrogen phosphate | Primarily used as a fertilizer | |

| Potassium dihydrogen phosphate | Commonly used in agriculture as a nutrient source |

MDHP's unique methyl group attachment influences both its chemical behavior and biological interactions compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of MDHP:

- Antiproliferative Activity :

- Enzymatic Interactions :

- Bonding Applications :

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing methyl dihydrogen phosphate in a laboratory setting?

this compound (MHP) is typically synthesized via acid-catalyzed esterification of phosphoric acid with methanol. Key steps include:

- Reagent preparation : Use anhydrous methanol and concentrated phosphoric acid under controlled stoichiometric ratios to minimize side reactions (e.g., dimethyl phosphate formation) .

- Reaction monitoring : Employ ³¹P NMR spectroscopy to track esterification progress and confirm the absence of byproducts .

- Purification : Isolate MHP via vacuum distillation or ion-exchange chromatography to separate unreacted reagents and oligophosphates . Critical consideration : Hydrolysis of MHP is pH-dependent; maintain acidic conditions (pH < 2) during synthesis to stabilize the product .

Q. How can researchers safely handle this compound given its reactivity and toxicity?

MHP poses acute toxicity (oral LD₅₀: 450–600 mg/kg in rodents) and irritancy risks. Best practices include:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of acidic vapors .

- Waste disposal : Neutralize MHP with sodium bicarbonate before disposal to mitigate environmental hazards . Note : MHP is hygroscopic; store in airtight containers under inert gas (e.g., argon) to prevent degradation .

Q. What analytical techniques are suitable for quantifying this compound in biological or environmental samples?

- Sample preparation : Adjust samples to pH 6–7 using sulfuric acid/sodium hydroxide to avoid interference from extreme pH .

- Detection methods :

- Fluorometric assays : Use enzymatic or dye-based kits (e.g., coupled with phosphatase enzymes) for trace-level detection .

- Ion chromatography : Separate MHP from complex matrices using anion-exchange columns with conductivity detection .

Limitation : Polyphosphates and organic phosphates may require prior digestion (e.g., persulfate oxidation) to avoid false positives .

Advanced Research Questions

Q. How do thermodynamic parameters influence the complexation of this compound with synthetic receptors?

Studies using urea/thiourea-based receptors reveal:

- Solvent dependence : In acetonitrile, MHP forms 1:1 and 2:1 (anion:receptor) complexes, whereas only 1:1 complexes are stable in DMSO due to solvent polarity effects .

- Thermodynamic profiling : Isothermal titration calorimetry (ITC) shows binding affinities (Kₐ) of 10³–10⁴ M⁻¹ for thiourea receptors, driven by enthalpy (hydrogen bonding) rather than entropy . Research gap : Quantify dimerization equilibria of MHP (H₂PO₄⁻ ⇌ H₄P₂O₈²⁻) in non-aqueous solvents to refine binding models .

Q. What mechanisms explain contradictory toxicity data for this compound in in vitro vs. in vivo studies?

Discrepancies arise from:

- Metabolic activation : In vivo, MHP is rapidly hydrolyzed to phosphoric acid and methanol, reducing systemic toxicity compared to in vitro cell cultures .

- Dose-response variability : Mouse lymphoma assays (in vitro) show mutagenicity at ≥100 µM, whereas rodent studies (in vivo) report no carcinogenicity below 300 mg/kg/day . Recommendation : Use physiologically relevant doses and account for metabolic pathways (e.g., esterase activity) in experimental design .

Q. How can this compound be integrated into advanced material synthesis, such as phosphate-based cements?

MHP’s reactivity with metal oxides (e.g., MgO) enables applications in:

- Fast-setting cements : Combine MHP with dead-burned MgO to form magnesium phosphate cement (MPC) via acid-base reaction .

- Modification strategies : Replace KH₂PO₄ with MHP in MPC formulations to alter setting time and compressive strength . Key parameter : Optimize the MHP/MgO molar ratio (typically 1:3–1:4) to balance workability and mechanical properties .

Q. Methodological Considerations for Data Interpretation

Q. How should researchers address spectral interference when characterizing this compound via ³¹P NMR?

- De-shielding artifacts : Phosphate dimer signals (δ = 0–2 ppm) may overlap with MHP (δ = –0.5 to 1 ppm). Use high-field NMR (>400 MHz) and reference standards (e.g., KH₂PO₄) for peak assignment .

- pH calibration : Adjust sample pH to 7–8 to stabilize MHP’s chemical shift and minimize line broadening .

Q. What experimental controls are critical for studying MHP’s role in phosphorylation reactions?

Properties

IUPAC Name |

methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5O4P/c1-5-6(2,3)4/h1H3,(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAAULPUQFIIOTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5O4P | |

| Record name | MONOMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025684 | |

| Record name | Monomethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Monomethyl phosphate is a clear very light amber liquid. (NTP, 1992), Liquid | |

| Record name | MONOMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid, monomethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Flash Point |

greater than 220 °F (NTP, 1992) | |

| Record name | MONOMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |

| Record name | MONOMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.42 at 77 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | MONOMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

812-00-0, 12789-45-6 | |

| Record name | MONOMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Monomethyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=812-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000812000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl dihydrogen phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, monomethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Monomethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphoric acid, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl dihydrogen phosphate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C7GH393JL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methylphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061711 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.